Ethyl 4-bromo-2-cyano-3-methylbenzoate
Overview
Description
Ethyl 4-bromo-2-cyano-3-methylbenzoate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-cyano-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 3-methylbenzoate, followed by the introduction of a cyano group. The reaction conditions typically involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The cyano group can be introduced using reagents like sodium cyanide or potassium cyanide in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-cyano-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products depend on the nucleophile used (e.g., ethyl 4-amino-2-cyano-3-methylbenzoate).
Reduction: Ethyl 4-bromo-2-amino-3-methylbenzoate.
Oxidation: Ethyl 4-bromo-2-cyano-3-carboxybenzoate.
Scientific Research Applications
Ethyl 4-bromo-2-cyano-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-cyano-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.
Comparison with Similar Compounds
Ethyl 4-bromo-2-cyano-3-methylbenzoate can be compared with similar compounds such as:
Ethyl 4-bromo-3-methylbenzoate: Lacks the cyano group, making it less versatile in certain chemical reactions.
Ethyl 3-bromo-4-cyano-2-methylbenzoate: Similar structure but with different positioning of the cyano and bromine groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-4-5-10(12)7(2)9(8)6-13/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYLKXDYOGBCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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